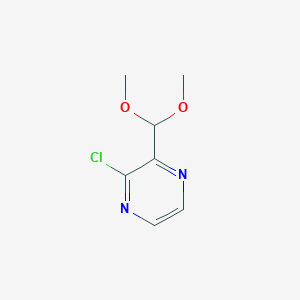

2-Chloro-3-dimethoxymethylpyrazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-(dimethoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-7(12-2)5-6(8)10-4-3-9-5/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZGBJHQJFVURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CN=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280752 | |

| Record name | Pyrazine, 2-chloro-3-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-88-7 | |

| Record name | Pyrazine, 2-chloro-3-(dimethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-3-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Dimethoxymethylpyrazine and Relevant Structural Analogues

Foundational Strategies for Pyrazine (B50134) Ring Construction Applicable to Substituted Pyrazines

The formation of the central pyrazine heterocycle is the foundational step in synthesizing complex derivatives. Methodologies generally involve the condensation and subsequent cyclization of acyclic precursors.

Condensation reactions are a cornerstone of pyrazine synthesis, typically involving the reaction of a 1,2-diamine with an α-dicarbonyl compound. slideshare.net This approach allows for the direct formation of the dihydropyrazine ring, which is subsequently oxidized to the aromatic pyrazine. The Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses are seminal examples of this strategy, based on the self-condensation of α-ketoamines. wikipedia.org

Key reaction pathways include:

Dimerization of α-amino carbonyl compounds: Intermediates from the Strecker degradation of amino acids can dimerize to form dihydropyrazines, which are then oxidized to pyrazines. researchgate.net

Reaction of α-diketones with 1,2-diaminoalkanes: This is a widely used method where the condensation of the two components, followed by oxidation, yields the pyrazine derivative. youtube.com For instance, the reaction of biacetyl with ethylenediamine produces 2,3-dimethyl-5,6-dihydropyrazine, which can be oxidized to 2,3-dimethylpyrazine. sciencemadness.org

Epoxide ring-opening: The reaction of an epoxide with ethylenediamine, followed by oxidation, can also lead to the formation of the pyrazine ring. slideshare.net

A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation, demonstrating a versatile condensation pathway. mdpi.com

Table 1: Examples of Condensation Reactions in Pyrazine Synthesis

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| α-Diketone | 1,2-Diaminoalkane | Dihydropyrazine | Substituted Pyrazine youtube.com |

| 2-Chloroacetophenone | Ammonia (B1221849) | α-Amino ketone | Substituted Pyrazine wikipedia.org |

Ring closure strategies are governed by thermodynamic and kinetic factors, often summarized by Baldwin's rules for ring closure. libretexts.orgrsc.org These rules help predict the favorability of different cyclization pathways (e.g., Exo-Trig, Endo-Tet). In pyrazine synthesis, cyclization is often the final step in ring formation following an initial condensation.

For instance, the synthesis of cephalostatin 1, a complex natural product, relies on a late-stage pyrazine-forming reaction that involves the condensation and cyclization of distinct α-aminoketone synthons. mdpi.comnih.gov Another approach involves the dimerization of azomethine ylides, which can form a piperazine (B1678402) moiety that is subsequently oxidized to a pyrazine. researchgate.net This represents an alternative route that avoids α-dicarbonyl intermediates. Intramolecular Diels-Alder reactions of related nitrogen heterocycles, such as 1,2,4-triazines, can also be employed to construct condensed ring systems containing pyrimidine (B1678525) or pyrazine-like structures. acs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of a pre-formed pyrazine ring. rsc.orgrsc.org These methods allow for the precise introduction of carbon and heteroatom substituents. Due to the electron-deficient nature of the pyrazine system, halogenated pyrazines are excellent substrates for these reactions. rsc.org

Commonly employed metal-catalyzed reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron reagents with halopyrazines. It has been used in the synthesis of highly potent enzyme inhibitors and in the total synthesis of alocasin A, which involves a double Suzuki-Miyaura coupling with 2,5-dibromopyrazine. rsc.orgnih.gov

Sonogashira Coupling: The palladium-catalyzed coupling of terminal alkynes with halopyrazines is well-established. Chloropyrazine has proven to be an excellent substrate, often leading to quantitative conversion. rsc.org

Kumada-Corriu Coupling: A nickel-catalyzed Kumada-Corriu cross-coupling was effectively used in the synthesis of a wasp pheromone, where 2-chloropyrazine was coupled with a Grignard reagent in 90% yield. mdpi.comnih.gov

C-H Activation/Arylation: Modern methods involving direct C-H functionalization are emerging. An iron-catalyzed C-H functionalization of electron-deficient pyrazines with organoboron agents was developed for the synthesis of botryllazine A. mdpi.comnih.gov Similarly, a palladium-catalyzed direct arylation of a pyrazine N-oxide has been utilized in the synthesis of a dragmacidin D model compound. rsc.orgnih.gov

Table 2: Overview of Metal-Catalyzed Reactions for Pyrazine Functionalization

| Reaction Type | Catalyst System (Typical) | Substrates | Application Example | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Halopyrazine + Organoboron | Synthesis of alocasin A | nih.gov |

| Sonogashira | Palladium/Copper | Halopyrazine + Terminal Alkyne | Synthesis of diarylacetylenes | rsc.org |

| Kumada-Corriu | Nickel | Chloropyrazine + Grignard Reagent | Synthesis of a wasp pheromone | mdpi.com |

Regioselective Introduction of the Chlorine Substituent

To synthesize 2-Chloro-3-dimethoxymethylpyrazine, the regioselective introduction of the chlorine atom at the C-2 position is a critical step. This can be achieved through direct halogenation or by manipulating precursors.

The direct chlorination of the pyrazine ring presents challenges. At room temperature, the reaction of chlorine with solid pyrazine leads primarily to decomposition rather than substitution. google.com However, successful monochlorination can be achieved by reacting pyrazine and chlorine in the vapor phase at high temperatures (300-600 °C), preferably in the presence of water vapor, which acts as a diluent and reduces tar formation. google.com

For achieving regioselectivity, a powerful strategy involves the use of pyrazine N-oxides. The introduction of an N-oxide group deactivates the adjacent carbon atoms and directs electrophilic attack to other positions. More importantly, it facilitates the strategic installation of a chlorine atom at the 2-position. mdpi.comnih.gov This approach was used in the synthesis of ritterazine B, where a regioselective chlorination of a pyrazine heterocycle was a key step. nih.gov Similarly, in the synthesis of a wasp pheromone, N-oxide intermediates were instrumental in installing a chlorine atom at the C-2 position of the pyrazine ring. mdpi.com Chlorination of pyrazolo[1,5-a]pyrimidines, a related N-heterocycle, has been achieved with excellent regioselectivity using hypervalent iodine(iii) reagents under aqueous conditions. nih.gov

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). rsc.org This property can be exploited to form chloro-pyrazines. While the displacement of a chlorine atom is common, the introduction of chlorine via nucleophilic displacement is also feasible, typically by displacing a better leaving group (such as a nitro group) with a chloride ion.

In the context of dihalo precursors, selective reactivity is key. It is possible to selectively displace one halogen over another or to functionalize one position, leaving the other halogen for subsequent reactions. For example, the reaction of 2-chloropyrazine with a lithiated 2-chloropyrazine (formed by deprotonation) leads to the formation of 3-chloro-2,2'-bipyrazine via nucleophilic substitution, demonstrating the manipulation of chloro-pyrazine intermediates. nii.ac.jp This inherent reactivity allows for the stepwise functionalization of dihalopyrazines, where one halogen can be displaced by a nucleophile while the other remains, enabling the synthesis of complex, unsymmetrically substituted pyrazines.

Synthesis and Derivatization of the Dimethoxymethyl Acetal (B89532) Group

The most direct method for introducing the dimethoxymethyl acetal group is through the acetalization of a pyrazine-2-carbaldehyde (B1279537) precursor. This reaction typically involves treating the aldehyde with methanol in the presence of an acid catalyst. The equilibrium of the reaction is driven towards the acetal product by removing the water formed during the reaction.

A variety of catalysts can be employed for this transformation. Molecular iodine, for instance, has been reported as an effective catalyst for the acetalization of carbonyl compounds. researchgate.net The catalytic effect of iodine is potentially linked to the in-situ generation of hydrogen iodide, which acts as a Brønsted acid, activating the carbonyl group. researchgate.net Other Lewis acids, such as zirconium tetrachloride (ZrCl₄), are also highly efficient and chemoselective catalysts for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org

The general reaction scheme is as follows:

Pyrazine-2-carbaldehyde + 2 CH₃OH ⇌ 2-Dimethoxymethylpyrazine + H₂O

Key parameters influencing the efficiency of this reaction include the choice of catalyst, temperature, reaction time, and method of water removal.

Table 1: Catalysts for Acetalization of Carbonyl Compounds

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Molecular Iodine (I₂) | Methanol, Room Temperature | Mild, Effective researchgate.net |

| Zirconium Tetrachloride (ZrCl₄) | Methanol, Mild Conditions | Highly efficient, Chemoselective organic-chemistry.org |

| Perchloric Acid on Silica Gel | Solvent-free or Alcohol Solvent | Reusable catalyst, Efficient organic-chemistry.org |

While direct acetalization of 2-chloro-3-formylpyrazine is the most straightforward route, the synthesis can also proceed from precursors like 2,3-bis(chloromethyl)pyrazine through reaction with sodium methoxide, which can lead to the formation of pyrazine acetals. dntb.gov.ua

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with another alcohol in the presence of an acid catalyst. This method can be useful for changing the protecting group or introducing specific functionalities. For instance, a diethyl acetal could be converted to the desired dimethyl acetal by treatment with methanol under acidic conditions.

The mechanism for both acetalization and transacetalization proceeds through a series of protonation and nucleophilic attack steps. The key intermediate is a resonance-stabilized carbocation (an oxocarbenium ion), which is then attacked by the alcohol. The reaction is reversible, and the position of the equilibrium is controlled by the concentrations of the reactants and products.

Mechanistic Steps (Acid-Catalyzed Acetalization):

Protonation: The carbonyl oxygen of the pyrazine-2-carbaldehyde is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the existing hydroxyl group.

Water Elimination: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.

Second Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.

Deprotonation: The final step is the deprotonation of the resulting species to yield the stable dimethoxymethyl acetal and regenerate the acid catalyst.

Zirconium tetrachloride is also an effective catalyst for transacetalization reactions, allowing for the conversion of acetals under mild conditions. organic-chemistry.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. These principles are applicable to the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology can be particularly advantageous for the synthesis of halogenated heterocycles.

For example, microwave irradiation has been successfully used in the synthesis of pyrazolo[1,5-a] nih.govacs.orgtandfonline.comtriazines, including brominated derivatives, with excellent yields (95%) and significantly reduced reaction times. mdpi.com The efficient heating provided by microwaves can facilitate various reaction types, including cyclizations and substitutions, which are common in the synthesis of heterocyclic compounds. nih.govnih.gov The synthesis of aminodehalogenated pyrazine-2,3-dicarbonitriles has also been achieved using microwave-assisted methods. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Heterocyclic Reaction

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to Good | nih.govnih.gov |

This approach holds promise for various steps in the synthesis of this compound, such as the chlorination of the pyrazine ring or the formation of the heterocyclic core itself.

Developing synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions can reduce environmental impact, cost, and simplify product purification. imist.ma

Several solvent-free methods for the synthesis of pyrazine derivatives have been reported. One approach involves the condensation of terpene-monooximes with an excess of amines upon heating to produce terpene-fused pyrazines. researchgate.net Another example is the use of reusable CuFe₂O₄ magnetic nanoparticles as a heterogeneous catalyst for the synthesis of acridone-based dihydropyrazine derivatives under solvent-free conditions. digitellinc.com

Furthermore, the use of earth-abundant metal catalysts offers a sustainable alternative to precious metal catalysts. For instance, manganese pincer complexes have been shown to catalyze the formation of 2,5-substituted pyrazine derivatives through the acceptorless dehydrogenative self-coupling of 2-amino alcohols. nih.govacs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. nih.govacs.org

Table 3: Examples of Sustainable Synthesis of Pyrazine Derivatives

| Method | Key Features | Compound Type | Reference |

|---|---|---|---|

| Manganese-catalyzed Dehydrogenative Coupling | Atom-economical, Sustainable, Earth-abundant metal catalyst | 2,5-Dialkyl-substituted pyrazines | nih.govacs.org |

| CuFe₂O₄ Nanoparticle Catalysis | Solvent-free, Reusable heterogeneous catalyst | Acridone-based dihydropyrazines | digitellinc.com |

These advanced and sustainable methods provide a framework for developing more efficient and environmentally responsible syntheses of this compound and other valuable pyrazine derivatives.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Dimethoxymethylpyrazine

Reactivity at the Pyrazine (B50134) Ring: Substituent Effects

The chemical behavior of 2-Chloro-3-dimethoxymethylpyrazine is fundamentally dictated by the electronic properties of the pyrazine ring and its substituents. The pyrazine core, a diazine, is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. rsc.org This inherent electron deficiency makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly when a suitable leaving group is present. byjus.comnih.gov

The substituents on the pyrazine ring further modulate its reactivity:

Chloro Group: The chlorine atom at the C2 position is an electron-withdrawing group via induction, further deactivating the ring towards electrophiles. masterorganicchemistry.com Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Dimethoxymethyl Group: The dimethoxymethyl group, an acetal (B89532), at the C3 position also exerts an electron-withdrawing inductive effect, enhancing the electrophilicity of the pyrazine ring and making it more prone to nucleophilic attack.

Collectively, these features render the C2 position of this compound the primary site for chemical transformations, predominantly through nucleophilic aromatic substitution pathways.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is the most characteristic reaction pathway for this compound. The electron-poor nature of the pyrazine ring, augmented by the chloro and dimethoxymethyl substituents, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. nih.govwikipedia.org Halopyrazines are generally more reactive in SNAr reactions than their corresponding pyridine analogues.

This compound is expected to react readily with various oxygen nucleophiles, such as alkoxides, to yield 2-alkoxy-3-dimethoxymethylpyrazine derivatives. For instance, treatment with sodium methoxide in methanol would displace the chloride ion to form 2-methoxy-3-dimethoxymethylpyrazine. rsc.orgsarthaks.com These reactions are valuable for introducing diverse ether functionalities onto the pyrazine core.

Table 1: Representative SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-3-dimethoxymethylpyrazine |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 2-Ethoxy-3-dimethoxymethylpyrazine |

| Benzyloxide | Sodium Benzyloxide (NaOCH₂Ph) | 2-(Benzyloxy)-3-dimethoxymethylpyrazine |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Dimethoxymethyl)pyrazin-2(1H)-one |

The chlorine atom can be displaced by a variety of nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, to produce the corresponding 2-amino-3-dimethoxymethylpyrazine derivatives. researchgate.netresearchgate.net These amination reactions are typically efficient and provide a direct route to a wide range of N-substituted pyrazines. libretexts.orglibretexts.org The reaction proceeds readily with both cyclic and acyclic amines.

Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

| Ammonia | Ammonia (NH₃) | 3-(Dimethoxymethyl)pyrazin-2-amine |

| Pyrrolidine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-dimethoxymethylpyrazine |

| Morpholine | Morpholine | 4-(3-(Dimethoxymethyl)pyrazin-2-yl)morpholine |

| Aniline | Aniline | N-Phenyl-3-(dimethoxymethyl)pyrazin-2-amine |

The SNAr reaction on chloropyrazines, including this compound, proceeds via a well-established two-step addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile on the carbon atom bonded to the chlorine. This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. pressbooks.pub The electron-withdrawing nitrogen atoms of the pyrazine ring are crucial for stabilizing this anionic intermediate by delocalizing the negative charge. pressbooks.pubacs.org

Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which acts as the leaving group. This step is typically fast and irreversible. masterorganicchemistry.com

The rate of the reaction is generally dependent on the first step (nucleophilic attack), which is why electron-withdrawing groups that stabilize the Meisenheimer complex accelerate the reaction. byjus.compressbooks.pub

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical SNAr for the functionalization of this compound. nih.gov Palladium-catalyzed reactions, in particular, are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the chloro position. rsc.orgnih.gov

Prominent examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming biaryl or vinyl-substituted pyrazines. rsc.orgsemanticscholar.orgyoutube.com

Buchwald-Hartwig Amination: This provides an alternative route to C-N bond formation, coupling the chloropyrazine with a wide range of amines. It is particularly useful for amines that may be poor nucleophiles under SNAr conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.org

Stille Coupling: This involves the reaction with an organostannane reagent to form C-C bonds. rsc.org

These methods significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups that are not accessible via traditional nucleophilic substitution.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(dppb)Cl₂), Base | C-C | 2-Aryl-3-dimethoxymethylpyrazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | C-N | 2-Amino-3-dimethoxymethylpyrazine |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp) | 2-Alkynyl-3-dimethoxymethylpyrazine |

| Stille | Organostannane | Pd(0) catalyst | C-C | 2-Aryl/Vinyl-3-dimethoxymethylpyrazine |

Suzuki, Sonogashira, Heck, and Stille Coupling Applications

The chloro atom at the C2 position of the pyrazine ring is activated towards nucleophilic substitution and oxidative addition to palladium(0) complexes, making it an excellent handle for carbon-carbon bond formation through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming aryl-aryl or aryl-heteroaryl bonds. For chloropyrazines, the choice of catalyst and conditions is crucial for achieving high yields. While simple catalysts like Pd(PPh₃)₄ may fail, more effective systems, often employing bulky, electron-rich phosphine ligands, have been developed. For instance, the coupling of 2-chloropyrazine with various arylboronic acids can be achieved using palladium(II) pincer complexes or catalyst systems based on ligands like XPhos. semanticscholar.orgrsc.org The presence of the adjacent dimethoxymethyl group may exert a steric influence on the reaction, potentially requiring tailored catalyst systems for optimal performance.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. wikipedia.org This reaction is well-established for chloropyrazines, providing a direct route to alkynylpyrazines. rsc.org The standard conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The reaction of this compound with a terminal alkyne would yield the corresponding 2-alkynyl-3-dimethoxymethylpyrazine, a versatile intermediate for further synthesis.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. libretexts.org This reaction has been applied to dichloropyrazines, demonstrating that C-C bond formation with alkenes such as acrylates and styrenes is feasible. rsc.org The reaction of this compound with an alkene would introduce a vinyl substituent at the C2 position of the pyrazine ring.

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. wikipedia.org This method is known for its tolerance of a wide variety of functional groups, making it suitable for complex substrates. organic-chemistry.orglibretexts.org The coupling of stannylated pyrazines with acyl chlorides has been reported, as has the reaction of chloropyrazines with organostannanes. rsc.org This suggests that this compound would be a viable substrate for Stille coupling, allowing for the introduction of various alkyl, vinyl, or aryl groups.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / Bulky Phosphine Ligand | Aryl/Heteroaryl Pyrazine |

| Sonogashira | Terminal Alkyne | Pd Catalyst / Cu(I) Co-catalyst | Alkynyl Pyrazine |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand | Alkenyl Pyrazine |

| Stille | Organostannane | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Substituted Pyrazine |

Ligand Design for Enhanced Reactivity and Selectivity

The success of cross-coupling reactions with heteroaryl chlorides like this compound is highly dependent on the choice of ligand coordinated to the palladium center. The electron-deficient nature of the pyrazine ring can make oxidative addition, the rate-limiting step in many catalytic cycles, challenging.

Modern ligand design focuses on creating electron-rich and sterically bulky phosphines that promote the formation of monoligated, highly reactive Pd(0) species. nih.gov These ligands stabilize the palladium center and accelerate both the oxidative addition and the subsequent reductive elimination steps.

For challenging substrates like electron-deficient heteroaryl chlorides, ligands from the dialkylbiarylphosphine class, such as SPhos, XPhos, and RuPhos, have proven to be particularly effective. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering strong σ-donation and steric bulk, which can enhance catalytic activity in Sonogashira and other coupling reactions. nih.gov The selection of a specific ligand can also influence the regioselectivity in reactions involving polyhalogenated pyrazines, allowing for the targeted functionalization of one position over another. rsc.org

| Ligand Class | Examples | Key Features |

|---|---|---|

| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Sterically bulky, electron-rich |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, good thermal stability |

| Bidentate Phosphines | dppf, Xantphos | Chelating effect, can influence selectivity |

Transformations of the Dimethoxymethyl Acetal Moiety

The dimethoxymethyl group is a stable acetal that serves as a protected form of a carbaldehyde. This functionality can be unmasked under specific conditions to reveal a reactive aldehyde, which can then participate in a wide range of subsequent reactions.

Acid-Catalyzed Hydrolysis to Pyrazine-2-Carbaldehyde (B1279537)

Acetals are stable to basic and neutral conditions but are readily hydrolyzed to the corresponding aldehyde and alcohol in the presence of an acid catalyst and water. nii.ac.jp The hydrolysis of this compound would proceed via protonation of one of the methoxy (B1213986) oxygen atoms, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then collapses to form 2-chloro-pyrazine-2-carbaldehyde and a second molecule of methanol. This transformation provides a key intermediate where the newly formed aldehyde can be used for further functionalization.

Reductive and Oxidative Conversions of the Acetal Carbon

Direct reductive or oxidative conversion of the acetal carbon is uncommon. Typically, the acetal is first hydrolyzed to the aldehyde as described above. The resulting 2-chloro-pyrazine-2-carbaldehyde can then be either reduced or oxidized.

Reduction: The aldehyde can be reduced to a primary alcohol (2-chloro-3-(hydroxymethyl)pyrazine) using standard reducing agents such as sodium borohydride (NaBH₄). Further reduction of the alcohol or direct reduction of the aldehyde to a methyl group (2-chloro-3-methylpyrazine) can be achieved under more forcing conditions, for example, through a Wolff-Kishner or Clemmensen reduction, although the compatibility of these conditions with the pyrazine ring must be considered.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (2-chloro-pyrazine-3-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). sciencemadness.org This carboxylic acid derivative opens up another avenue for synthetic modifications, such as amide bond formation.

Condensation Reactions of the Aldehyde Precursor with Diverse Nucleophiles

Once deprotected, the 2-chloro-pyrazine-2-carbaldehyde is a valuable synthon for various condensation reactions. chemimpex.com The electrophilic aldehyde carbon readily reacts with a wide range of carbon and heteroatom nucleophiles.

Examples of such reactions include:

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) in the presence of a weak base to form α,β-unsaturated products. wikipedia.org

Aldol (B89426) Condensation: Self-condensation or crossed-condensation with other enolizable carbonyl compounds. ichem.mdichem.md

Imine and Enamine Formation: Condensation with primary or secondary amines to form imines (Schiff bases) or enamines, respectively.

Reductive Amination: The in-situ formation of an imine followed by reduction to yield an amine.

These reactions allow for the elaboration of the side chain at the C3 position, creating a diverse array of substituted pyrazine derivatives.

Chemoselectivity and Orthogonal Reactivity of the Chloro and Acetal Groups

A key feature of this compound is the orthogonal reactivity of its two functional groups. The term "orthogonal" implies that each group can be reacted selectively without affecting the other by choosing appropriate reaction conditions.

The dimethoxymethyl acetal is stable under the neutral or basic conditions typically employed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille). This allows for the modification of the C2 position via the chloro group while keeping the aldehyde functionality protected.

The chloro group is stable to the acidic conditions required for acetal hydrolysis. Therefore, the aldehyde can be deprotected to 2-chloro-pyrazine-2-carbaldehyde, and this aldehyde can undergo further reactions (e.g., condensation, oxidation, reduction) while the chloro group at C2 remains intact for subsequent cross-coupling.

This chemoselectivity enables a rational and stepwise approach to the synthesis of complex, polysubstituted pyrazines. One can first perform a cross-coupling reaction at the C2 position, and then deprotect and react the aldehyde at the C3 position, or vice versa. This orthogonal relationship provides significant strategic advantages in multistep organic synthesis.

Selective Functional Group Manipulations

The strategic modification of this compound hinges on the differential reactivity of its chloro and dimethoxymethyl moieties. The electron-deficient nature of the pyrazine ring, further accentuated by the chloro substituent, renders the C2-position susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. Concurrently, the dimethoxymethyl group, a stable acetal, can be readily converted to a formyl group, opening up another dimension of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the C2-position of the pyrazine ring is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl groups. While specific examples with this compound are not extensively documented, the successful Suzuki-Miyaura coupling of 2-chloropyrazines with a range of arylboronic acids is well-established. For instance, novel palladium(II) ONO pincer complexes have been shown to effectively catalyze the coupling of 2-chloropyrazine with various arylboronic acids, yielding the corresponding 2-arylpyrazines in good yields. This suggests that this compound would similarly react under appropriate catalytic conditions.

Negishi Coupling: The Negishi coupling offers a complementary method for C-C bond formation, utilizing organozinc reagents. This reaction is known for its high functional group tolerance and the ability to couple with sp³, sp², and sp hybridized carbon atoms. The use of acenaphthoimidazolylidene palladium complexes has been reported to catalyze the Negishi cross-coupling of various aryl chlorides at low catalyst loadings, indicating its potential applicability to this compound.

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety onto the pyrazine ring, providing a gateway to further functionalization. The reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. The efficiency of Sonogashira couplings can be enhanced by using collaborative (N-heterocyclic carbene)-copper and -palladium complexes.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines. It involves the palladium-catalyzed coupling of an amine with an aryl halide. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(0) catalyst + Base | C-C (Aryl/Heteroaryl) |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | C-C (Alkyl, Alkenyl, Alkynyl, Aryl) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst + Ligand + Base | C-N |

Nucleophilic Aromatic Substitution (SNAr):

The chloro substituent on the electron-deficient pyrazine ring can also be displaced by various nucleophiles through an SNAr mechanism. This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines. The rate and success of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Manipulation of the Dimethoxymethyl Group:

The dimethoxymethyl group serves as a protected form of an aldehyde. Its primary manipulation involves hydrolysis under acidic conditions to unmask the formyl group, yielding 2-chloro-3-formylpyrazine. This transformation is a critical step as it introduces a highly reactive carbonyl functionality that can participate in a wide range of subsequent reactions, including but not limited to:

Wittig olefination

Reductive amination

Aldol condensation

Formation of imines and hydrazones

Cascade Reactions and Multi-Component Transformations

The strategic unmasking of the formyl group from the dimethoxymethyl moiety in this compound can serve as an entry point into cascade reactions and multi-component transformations, allowing for the rapid construction of complex molecular scaffolds.

Potential Cascade Reactions:

A plausible cascade sequence could be initiated by the hydrolysis of the acetal to 2-chloro-3-formylpyrazine. The newly formed aldehyde can then undergo an intramolecular or intermolecular reaction. For instance, if a suitable nucleophile is introduced at the C2 position via a preceding cross-coupling reaction, an intramolecular cyclization could be triggered.

Multi-Component Reactions (MCRs):

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient approach to molecular complexity. The in-situ generated 2-chloro-3-formylpyrazine is an excellent candidate for participation in various MCRs.

For example, it could potentially be employed in a three-component reaction with an amine and a pronucleophile. One such possibility is a reaction analogous to the synthesis of pyrazolo[3,4-b]pyridine derivatives, where a 2-chloro-3-formylquinoline is reacted with an active methylene compound and an amino-functionalized heterocycle. Similarly, multicomponent syntheses of pyrazoles often involve the condensation of a carbonyl compound, a 1,3-dicarbonyl compound, and a hydrazine (B178648).

| Reaction Type | Initiating Step | Key Intermediate | Potential Outcome |

| Cascade Reaction | Acetal Hydrolysis | 2-Chloro-3-formylpyrazine | Fused heterocyclic systems |

| Multi-Component Reaction | Acetal Hydrolysis | 2-Chloro-3-formylpyrazine | Highly substituted pyrazines or fused pyrazine derivatives |

Synthesis and Characterization of Pyrazine Derivatives and Analogues of 2 Chloro 3 Dimethoxymethylpyrazine

Generation of Novel Pyrazine (B50134) Derivatives through Acetal (B89532) Functionality Transformations

The dimethoxymethyl group at the 3-position of the pyrazine ring is a protected form of an aldehyde. This acetal functionality can be readily deprotected to reveal the pyrazine-2-carbaldehyde (B1279537) precursor, which then serves as a key intermediate for the synthesis of a variety of derivatives.

Synthesis of Carboxylic Acids, Esters, and Amides from the Pyrazine-2-Carbaldehyde Precursor

The aldehyde group of pyrazine-2-carbaldehyde can be oxidized to a carboxylic acid. This transformation provides a gateway to a range of other functional groups. For instance, pyrazine-2-carboxylic acid can be prepared from the corresponding aldehyde. prepchem.com This acid can then be converted to its acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides. prepchem.com

The synthesis of pyrazine esters can also be achieved through the esterification of pyrazine-2-carboxylic acid with various alcohols in the presence of an acid catalyst. google.com For example, pyrazine-2-carboxylate (B1225951) isobutyl ester and pyrazine-2-carboxylate isopropyl ester have been synthesized using this method. google.com These esters are valuable intermediates; for instance, they can be reacted with ammonia (B1221849) to produce pyrazinamide (B1679903), a key antitubercular drug. google.com A greener, enzyme-catalyzed approach for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines has also been developed, utilizing Lipozyme® TL IM in a continuous-flow system. nih.govrsc.org

Amides of pyrazine-2-carboxylic acid are readily prepared by the condensation of the corresponding acid chloride with a variety of substituted anilines and other amines. nih.govresearchgate.net This method has been employed to synthesize a series of amides with potential antimycobacterial and antifungal activities. nih.govresearchgate.net The use of coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) offers an efficient alternative for the synthesis of pyrazine-2-carboxylic acid derivatives with piperazines. rjpbcs.com

Table 1: Synthesis of Pyrazine Carboxylic Acid Derivatives

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Pyrazine-2-carbaldehyde | Oxidation | Pyrazine-2-carboxylic acid | prepchem.com |

| Pyrazine-2-carboxylic acid | Thionyl chloride | Pyrazine-2-carboxylic acid chloride | prepchem.com |

| Pyrazine-2-carboxylic acid | Isobutyl alcohol, H₂SO₄ | Pyrazine-2-carboxylate isobutyl ester | google.com |

| Pyrazine-2-carboxylic acid | Isopropyl alcohol, H₂SO₄ | Pyrazine-2-carboxylate isopropyl ester | google.com |

| Pyrazine esters | Amines, Lipozyme® TL IM | Pyrazinamide derivatives | nih.govrsc.org |

| Pyrazine-2-carboxylic acid chloride | Substituted anilines | Substituted pyrazine-2-carboxamides | nih.govresearchgate.net |

| Pyrazine-2-carboxylic acids | Piperazines, T3P | Pyrazine-2-carboxylic acid piperazides | rjpbcs.com |

Formation of Nitrogen-Containing Derivatives (e.g., Imines, Hydrazones, Oximes) from the Aldehyde

The aldehyde functionality of pyrazine-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse compound libraries.

Similarly, reaction with hydrazine (B178648) and its derivatives yields hydrazones. For example, pyrazinoic acid hydrazide can be synthesized and subsequently condensed with various aromatic aldehydes to produce a range of pyrazine-2-carbohydrazide (B1222964) derivatives. emanuscript.techresearchgate.net The reaction of pyrazine-2-carbaldehyde with oxime-forming reagents like hydroxylamine (B1172632) leads to the corresponding pyrazine-2-carbaldehyde oxime. The reactivity of α-diazo oxime ethers with 2H-azirines has been shown to produce unsymmetrically substituted pyrazines. organic-chemistry.org

Table 2: Synthesis of Nitrogen-Containing Pyrazine Derivatives

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Pyrazine-2-carbaldehyde | Primary Amines | Imines (Schiff Bases) | sigmaaldrich.combldpharm.com |

| Pyrazinoic acid hydrazide | Aromatic Aldehydes | Hydrazones | emanuscript.techresearchgate.net |

| Pyrazine-2-carbaldehyde | Hydroxylamine | Oximes | sigmaaldrich.combldpharm.com |

| α-diazo oxime ethers | 2H-azirines | Unsymmetrically substituted pyrazines | organic-chemistry.org |

Modifications at the Chloro Position through Coupling and Substitution

The chlorine atom at the 2-position of the pyrazine ring is susceptible to various chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. These reactions are pivotal for introducing carbon, nitrogen, and oxygen functionalities at this position.

C-C Bond Formation via Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for the functionalization of chloropyrazines. rsc.org This reaction has been successfully applied to synthesize biaryl compounds from resin-supported chloropyrimidines and arylboronic acids. nih.gov Highly active palladium catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging substrates like aminoheteroaryl halides. organic-chemistry.org The reaction can be performed under ligand-free conditions in aqueous media, offering an environmentally benign approach. researchgate.netresearchgate.net

Other important C-C bond-forming reactions include the Stille coupling (using organotin reagents) and the Sonogashira coupling (using terminal alkynes). The Sonogashira coupling is particularly useful for synthesizing elongated π-conjugated systems containing the pyrazine moiety. rsc.org The Negishi coupling, which employs organozinc reagents, also provides a versatile method for C-C bond formation. rsc.org

Table 3: C-C Bond Formation Reactions on Chloropyrazines

| Reaction | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds, Pd catalyst | Biaryl pyrazines | rsc.orgnih.govorganic-chemistry.orgresearchgate.netresearchgate.net |

| Stille Coupling | Organotin compounds, Pd catalyst | Aryl/alkenyl pyrazines | rsc.org |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst | Alkynyl pyrazines | rsc.org |

| Negishi Coupling | Organozinc compounds, Pd or Ni catalyst | Aryl/alkenyl pyrazines | rsc.org |

C-N and C-O Bond Formation via Nucleophilic Aromatic Substitution and Catalytic Amination/Oxygenation

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction is a common method for introducing nitrogen and oxygen functionalities. Amines and alkoxides can act as nucleophiles to form N-aryl and O-aryl pyrazine derivatives, respectively. nih.govyoutube.com The reaction often proceeds through a Meisenheimer complex intermediate. wikipedia.org The reactivity of the halopyridine is influenced by the position of the halogen and the presence of other substituents on the ring. youtube.com

Catalytic methods, such as the Buchwald-Hartwig amination, provide an efficient route for C-N bond formation. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.

Expansion to Fused Heterocyclic Systems Involving the Pyrazine Nucleus

The pyrazine ring can serve as a building block for the construction of more complex, fused heterocyclic systems. These fused systems often exhibit interesting biological activities and are important targets in medicinal chemistry.

Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings, can be synthesized from pyrazine intermediates. rsc.orgresearchgate.netnih.gov One general method involves the reaction of pyrazines to form 3,4-dihydropteridines, which are then oxidized to the corresponding pteridines. rsc.org

Pyrido[2,3-b]pyrazines are another important class of fused heterocycles that can be synthesized from pyrazine precursors. rsc.orgnih.govrsc.orgbenthamdirect.comacs.org Multicomponent reactions involving 2-aminopyrazine, an aldehyde, and a 1,3-dicarbonyl compound provide a straightforward route to these systems. rsc.orgrsc.org The regioselectivity of the condensation reaction between pyridinediamines and unsymmetrical α-oxocarbonyl compounds can be controlled by adjusting the reaction conditions. benthamdirect.com

Imidazo[1,2-a]pyrazines represent a versatile scaffold in drug discovery. rsc.org They can be synthesized through the condensation of aminopyrazines with α-halogenocarbonyl compounds. nih.gov Three-component condensation reactions involving 2-aminopyrazine, an aldehyde, and an isonitrile offer a one-pot synthesis of 3-amino-imidazo[1,2-a]pyrazines. thieme-connect.comrsc.org Iodine-catalyzed versions of this reaction have been developed, providing an efficient and cost-effective method. rsc.org

Table 4: Synthesis of Fused Heterocyclic Systems from Pyrazines

| Fused System | Synthetic Approach | Reference |

|---|---|---|

| Pteridines | Cyclization of pyrazine precursors | rsc.orgresearchgate.netnih.gov |

| Pyrido[2,3-b]pyrazines | Multicomponent reactions, condensation reactions | rsc.orgnih.govrsc.orgbenthamdirect.comacs.org |

| Imidazo[1,2-a]pyrazines | Condensation with α-halogenocarbonyls, three-component reactions | rsc.orgnih.govthieme-connect.comrsc.org |

Synthesis of Pteridine (B1203161) Analogues and Related Biologically Relevant Fused Systems

The pyrazine ring is a key structural component of pteridines, a class of fused heterocyclic compounds with significant biological relevance. The synthesis of pteridine analogues often utilizes functionalized pyrazines as starting materials. The reactivity of substituents on the pyrazine ring, such as chloro and carboxyl groups, allows for cyclization reactions to form the fused pyrimidine ring of the pteridine system.

One established route involves the reaction of chloropyrazine derivatives with guanidine (B92328). For instance, methyl 3-chloropyrazine-2-carboxylate can be reacted with guanidine to yield 2-aminopteridin-4-one. derpharmachemica.com This reaction demonstrates a direct conversion of a substituted chloropyrazine to a pteridine core.

Another synthetic strategy involves building the pteridine system from a pyrazine carrying both an amino group and a precursor to the second ring. A notable example starts with 2-amino-3-cyanopyrazine-5-carbaldehyde, which is first converted to its dimethylacetal derivative, 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine. derpharmachemica.com This intermediate, which contains the dimethoxymethyl group characteristic of the subject compound's analogue, undergoes cyclization with guanidine to form the dimethylacetal of 6-formylpterin. derpharmachemica.com Subsequent hydrolysis of the acetal yields 6-formylpterin. derpharmachemica.com

Furthermore, the synthesis of more complex, biologically relevant fused systems has been explored. Based on the structure of known protein kinase inhibitors, a series of 4,5-dihydro- iucr.orgorgsyn.orgguidechem.comtriazolo[4,3-f]pteridine derivatives were designed and synthesized. nih.gov This work highlights the role of the pteridine scaffold as a template for developing targeted therapeutic agents. nih.gov

| Starting Material | Reagent(s) | Product | Significance |

|---|---|---|---|

| Methyl 3-chloropyrazine-2-carboxylate | Guanidine | 2-Aminopteridin-4-one | Direct synthesis of a pteridine from a chloropyrazine derivative. derpharmachemica.com |

| 2-Amino-3-cyanopyrazine-5-carbaldehyde | 1. Methanol 2. Guanidine 3. Formic or Trifluoroacetic Acid | 6-Formylpterin | Demonstrates the formation of a pteridine ring from a pyrazine containing a masked aldehyde (dimethylacetal). derpharmachemica.com |

| BI-2536 (Pteridine-based inhibitor) | Multi-step synthesis | 4,5-Dihydro- iucr.orgorgsyn.orgguidechem.comtriazolo[4,3-f]pteridine derivatives | Example of creating complex, biologically active fused systems based on the pteridine core. nih.gov |

Intramolecular Cyclization Reactions for Polycyclic Structures

The construction of polycyclic structures fused to a pyrazine ring often relies on intramolecular cyclization reactions. A key precursor for these syntheses is pyrazine-2,3-dicarboxylic acid, which provides two adjacent functional groups ready for elaboration and ring closure.

The synthesis of pyrazine-2,3-dicarboxylic acid itself can be achieved through the oxidative cleavage of the benzene (B151609) ring of quinoxaline. blogspot.comorgsyn.org This reaction is typically performed using a strong oxidizing agent like potassium permanganate. orgsyn.orgorgsyn.org Quinoxaline, in turn, is prepared by the condensation of o-phenylenediamine (B120857) with glyoxal. orgsyn.orgblogspot.com

Once obtained, pyrazine-2,3-dicarboxylic acid can be converted into pyrazine-2,3-dicarboxylic anhydride. This anhydride is a highly reactive intermediate for building fused systems. For example, the condensation of pyrazine-2,3-dicarboxylic acid anhydride with various aminoacetophenones leads to the formation of the corresponding N-(acetylphenyl)pyrazine-2-carboxamide derivatives. researchgate.net These products contain both a pyrazine core and a reactive keto-amide side chain, setting the stage for potential intramolecular cyclization to form more complex polycyclic structures.

Similarly, pyrazine-2,3-dicarboxylic acid can be activated and reacted with other nucleophiles to create elaborate structures. The reaction with 8-aminoquinoline (B160924), facilitated by 1,1'-carbonyldiimidazole (B1668759), yields N2,N3-di(quinolin-8-yl)pyrazine-2,3-dicarboxamide, a complex ligand featuring multiple fused heterocyclic rings. iucr.org

| Starting Material | Key Intermediate | Final Product Type | Reaction Description |

|---|---|---|---|

| Quinoxaline | Pyrazine-2,3-dicarboxylic acid | N/A | Oxidative cleavage of the benzene ring using potassium permanganate. orgsyn.orgblogspot.comorgsyn.org |

| Pyrazine-2,3-dicarboxylic acid anhydride | N/A | N-(acetylphenyl)pyrazine-2-carboxamides | Condensation reaction with various aminoacetophenones. researchgate.net |

| Pyrazine-2,3-dicarboxylic acid | N/A | N2,N3-di(quinolin-8-yl)pyrazine-2,3-dicarboxamide | Reaction with 8-aminoquinoline using 1,1'-carbonyldiimidazole as a coupling agent. iucr.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Dimethoxymethylpyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed multi-nuclear and multi-dimensional NMR data are fundamental for the unambiguous assignment of a molecule's structure. However, specific, publicly accessible research detailing these analyses for 2-chloro-3-dimethoxymethylpyrazine is scarce.

Multi-Nuclear 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR are routine for structural confirmation, comprehensive 2D NMR studies like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for a complete structural and conformational picture. Such detailed analyses for this compound are not extensively reported in scientific literature. Theoretical chemical shift values can be predicted using computational software, but these require experimental validation for confirmation.

Elucidation of Molecular Connectivity, Conformation, and Stereochemistry

The precise connectivity of the dimethoxymethyl group to the pyrazine (B50134) ring at the 3-position, adjacent to the chlorine atom at the 2-position, is the expected structure. However, without experimental HMBC data, direct confirmation of long-range couplings between the methoxy (B1213986) protons and the pyrazine ring carbons is not documented. Similarly, a detailed understanding of the molecule's preferred conformation, particularly the orientation of the dimethoxymethyl group relative to the pyrazine ring, would require NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which have not been published for this compound.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) studies are crucial for investigating time-dependent molecular processes, such as the rotational barriers around single bonds. For this compound, the rotation around the C3-C(acetal) bond and the C(acetal)-O bonds of the dimethoxymethyl group would be of interest. Such studies would provide insight into the conformational flexibility and energy barriers of the molecule. This area of research remains unexplored for this specific pyrazine derivative in the available literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

Detailed Assignment of Characteristic Functional Group Vibrations

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methoxy) | Stretching | 2950 - 2850 |

| C=N (pyrazine ring) | Stretching | 1600 - 1450 |

| C-N (pyrazine ring) | Stretching | 1350 - 1250 |

| C-O (acetal) | Stretching | 1150 - 1050 |

| C-Cl | Stretching | 800 - 600 |

Note: These are generalized ranges and require experimental data for specific assignment.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The potential for intermolecular interactions, such as weak hydrogen bonds (e.g., C-H···N or C-H···O) or π-π stacking of the pyrazine rings, could influence the supramolecular assembly of this compound in the solid state. An analysis of the vibrational spectra in different phases (solid vs. liquid) or in different solvents could reveal shifts in band positions indicative of these interactions. However, such dedicated studies focusing on the supramolecular chemistry of this compound are not currently available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing an exact mass measurement with high accuracy. This precision allows for the unambiguous determination of the compound's elemental composition, confirming its molecular formula of C₇H₉ClN₂O₂.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with gas chromatography (GC/MS), elucidates the fragmentation pathways of the molecule under ionization. openagrar.de The fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, the fragmentation is guided by the structural features: the chlorinated pyrazine ring and the dimethoxymethyl side chain.

Common fragmentation pathways for halogenated nitrogen heterocycles and ethers often involve alpha-cleavage, where the bond adjacent to a heteroatom breaks. researchgate.netyoutube.com This is a favored pathway as it leads to the formation of resonance-stabilized cations. youtube.com In the case of this compound, several key fragmentation patterns can be predicted:

Loss of a Methoxy Group: A primary fragmentation event is the cleavage of a methoxy radical (•OCH₃) from the molecular ion, leading to a stable, resonance-stabilized cation.

Loss of the Dimethoxymethyl Group: The entire dimethoxymethyl side chain can be cleaved, resulting in a chloropyrazine fragment.

Cleavage of the Chlorine Atom: The carbon-chlorine bond can break, leading to the loss of a chlorine radical (•Cl).

Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, although this typically results in ions of lower relative abundance. researchgate.net

These competing fragmentation pathways are critical for the structural identification of unknown pyrazine derivatives.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Fragmentation Pathway | Calculated m/z (Monoisotopic) |

| [C₇H₉ClN₂O₂]⁺• (Molecular Ion) | Intact molecule | 188.0353 |

| [C₆H₆ClN₂O]⁺ | M⁺• - •CH₃O | 157.0169 |

| [C₅H₆ClN₂O]⁺ | M⁺• - •CHO | 145.0169 |

| [C₄H₂ClN₂]⁺ | Loss of dimethoxymethyl group and H | 112.9906 |

| [C₇H₉N₂O₂]⁺ | M⁺• - •Cl | 153.0613 |

X-Ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-Ray Crystallography for Absolute Configuration and Torsion Angle Analysis

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. researchgate.net A key structural parameter of interest would be the set of torsion angles defining the conformation of the dimethoxymethyl substituent relative to the plane of the pyrazine ring. These angles dictate the spatial orientation of the side chain, which can influence both its chemical reactivity and intermolecular packing.

The analysis would precisely measure the C-C, C-N, C-O, and C-Cl bond lengths and the angles within the pyrazine ring and the side chain, allowing for comparison with known values for similar aromatic and heterocyclic systems. iucr.org

Table 2: Hypothetical Crystallographic Data for this compound Based on typical values for related organic heterocyclic compounds. mdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 12.1 |

| β (°) | ~ 95.5 |

| Volume (ų) | ~ 1040 |

| Z (molecules/cell) | 4 |

| Calculated Density | ~ 1.45 g/cm³ |

Investigation of Crystal Packing, Hydrogen Bonding, and Halogen Bonding Networks

The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent interactions. In the solid state, this compound is expected to exhibit a network of weak intermolecular forces.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the dimethoxymethyl group can participate in weak C-H···N and C-H···O hydrogen bonds with neighboring molecules. researchgate.net These interactions, while individually weak, collectively play a significant role in stabilizing the crystal structure. rsc.org

Halogen Bonding: The chlorine atom on the pyrazine ring can act as a Lewis acidic "halogen bond" donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms. This type of interaction is increasingly recognized as a significant directional force in crystal engineering.

Analysis of the crystal packing provides insight into how molecular shape and intermolecular forces dictate the macroscopic properties of the material. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. The pyrazine ring in this compound is a chromophore that gives rise to characteristic electronic transitions.

Analysis of Electronic Transitions and Conjugation Pathways

The UV-Vis absorption spectrum of a pyrazine derivative is typically characterized by two main types of electronic transitions:

π→π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrazine ring. These transitions are responsible for the strong absorption bands typically observed in the UV region.

n→π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) compared to the π→π* transitions.

The substituents on the pyrazine ring—the chlorine atom and the dimethoxymethyl group—act as auxochromes, modulating the energy of these transitions and causing shifts in the absorption maxima (λ_max).

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. sci-hub.se This effect arises from differential stabilization of the electronic ground state and excited state by the solvent molecules.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, lowering its energy and causing a shift of λ_max to a longer wavelength. This is often observed for π→π* transitions in molecules with intramolecular charge transfer (ICT) character. rsc.org

Hypsochromic Shift (Blue Shift): If the ground state is more stabilized by polar solvents than the excited state, or if specific interactions like hydrogen bonding with the solvent are stronger in the ground state, a shift to a shorter wavelength is observed. This is common for n→π* transitions, where the non-bonding electrons can be stabilized by hydrogen bonding with protic solvents, increasing the energy required for excitation. nih.gov

Studying the solvatochromic behavior of this compound provides valuable information on the nature of its excited states and its sensitivity to the chemical environment.

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max) for this compound in Various Solvents Illustrating potential solvatochromic shifts.

| Solvent | Polarity Index (ET(30)) | Predicted λ_max (n→π) (nm) | Predicted λ_max (π→π) (nm) |

| Hexane | 31.0 | ~ 325 | ~ 260 |

| Toluene | 33.9 | ~ 324 | ~ 262 |

| Chloroform | 39.1 | ~ 320 | ~ 265 |

| Ethanol | 51.9 | ~ 315 | ~ 268 |

| Water | 63.1 | ~ 310 | ~ 272 |

Due to the absence of specific computational and theoretical chemistry studies on "this compound" in the provided search results, it is not possible to generate the requested article. The search results contain information on computational studies of other molecules, but no data was found for the specific compound of interest.

To fulfill the user's request, specific research data from quantum chemical calculations (like Density Functional Theory) for this compound would be required. This would include optimized geometry, conformational energy analysis, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, charge distribution analyses (Mulliken and NPA), and computationally simulated NMR, IR, and UV-Vis spectra, along with their correlation with experimental data. Without such specific data, the generation of a scientifically accurate and informative article as per the detailed outline is not feasible.

Computational and Theoretical Chemistry Studies on 2 Chloro 3 Dimethoxymethylpyrazine

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the complex pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them, providing a detailed narrative of how reactants are transformed into products.

The synthesis of substituted pyrazines often involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. rsc.orgrsc.org For 2-Chloro-3-dimethoxymethylpyrazine, a key transformation would be the substitution of the chlorine atom. Transition state (TS) calculations, typically performed using Density Functional Theory (DFT), are essential for understanding the feasibility and kinetics of such reactions.

A TS calculation aims to locate the specific geometry that represents the highest energy barrier along the reaction coordinate—a first-order saddle point on the potential energy surface. youtube.comyoutube.com For an SNAr reaction on the chloropyrazine ring, computational analysis would characterize the TS for the formation of the Meisenheimer complex, a key intermediate. The geometry of this TS would reveal the precise bond-forming and bond-breaking distances and angles as the nucleophile attacks the electron-deficient pyrazine (B50134) ring. Analysis of the TS is confirmed by identifying a single imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.com

Once the transition states and any intermediates are located, an energetic profile for the entire reaction pathway can be constructed. This profile plots the relative free energy of the system against the reaction coordinate, illustrating the thermodynamic and kinetic landscape of the transformation. researchgate.net

For instance, in a hypothetical nucleophilic substitution reaction on this compound, the energetic profile would show the energy of the reactants, the activation energy required to reach the transition state, the energy of the intermediate complex, and the energy of the final products. This allows chemists to determine the rate-limiting step of the reaction—the step with the highest activation barrier—and to predict how changes in substituents or reaction conditions might alter the reaction's efficiency. figshare.com

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for Meisenheimer complex formation | +18.5 |

| Intermediate | Meisenheimer complex | -5.2 |

| TS2 | Transition state for chloride departure | +12.3 |

| Products | Substituted pyrazine + Chloride | -15.0 |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are the primary forces dictating the three-dimensional structure of molecular aggregates, crystals, and biological systems. For this compound, a combination of halogen bonding, hydrogen bonding, and π-stacking interactions are expected to be significant.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. foragerone.com In this compound, the chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites such as the nitrogen atom of another pyrazine molecule or an oxygen atom.

Computational studies on analogous chloro-heterocycles have demonstrated the importance of these interactions in crystal engineering and molecular recognition. acs.orgnih.gov Quantum chemical calculations can precisely quantify the strength and directionality of these bonds. Methods like Natural Bond Orbital (NBO) analysis can reveal the charge transfer character of the interaction, often described as a donation from a lone pair of the acceptor to the σ* anti-bonding orbital of the C-Cl bond. acs.orgnih.gov The strength of these interactions is tunable and can be influenced by other substituents on the aromatic ring. foragerone.com

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) | Primary Contributing Force |

| C-Cl···N | 2.9 - 3.4 | -2.0 to -5.0 | Electrostatic |

| C-Cl···O | 3.0 - 3.5 | -1.5 to -4.0 | Electrostatic |

| C-Cl···Cl | 3.3 - 3.6 | -0.5 to -1.5 | Dispersion |

In addition to halogen bonds, hydrogen bonding and π-stacking are crucial intermolecular forces. Although this compound lacks traditional hydrogen bond donors, the nitrogen atoms in the pyrazine ring and the oxygen atoms in the dimethoxymethyl group can act as hydrogen bond acceptors from solvent molecules or other components in a mixture.

More significantly, π-stacking interactions between the electron-deficient pyrazine rings are expected to play a major role in the formation of molecular aggregates. Computational studies on the pyrazine dimer have shown that the most stable configurations are typically T-shaped or parallel-displaced, rather than a perfectly cofacial "sandwich" arrangement. worldscientific.com These geometries are driven by a balance between attractive dispersion forces and electrostatic repulsion between the π-systems. High-level ab initio calculations, such as Coupled-Cluster theory [CCSD(T)], provide benchmark data for the interaction energies of these configurations. worldscientific.com

| Dimer Configuration | Center-of-Mass Separation (Å) | Interaction Energy (kcal/mol) |

| T-shaped (N-ring) | 4.2 | -4.54 |

| Parallel-displaced | Not specified | -4.63 |

| Cross-displaced | Not specified | -5.92 |

| Sandwich | Not specified | -3.01 |

Data adapted from computational studies on the pyrazine dimer at the MP2/aug-cc-pVTZ level of theory. worldscientific.com

Advanced Computational Techniques (e.g., Molecular Dynamics, Ab Initio Molecular Dynamics)

While static quantum chemical calculations provide invaluable information about specific points on the potential energy surface, advanced simulation techniques are required to understand the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the interatomic forces. For this compound, MD simulations could be used to explore the conformational landscape of the flexible dimethoxymethyl side chain, study its interactions with solvent molecules, or predict its diffusion and transport properties. rawdatalibrary.netresearchgate.net

Ab Initio Molecular Dynamics (AIMD) , particularly the Car-Parrinello (CPMD) method, combines molecular dynamics with electronic structure calculations (typically DFT) performed "on-the-fly" at each time step. wikipedia.orgresearchgate.net This avoids the need for a pre-parameterized force field and allows for the simulation of chemical events, such as bond formation and breakage. ugent.be An AIMD simulation could, for example, model the reaction dynamics of this compound in a solvent, providing a dynamic picture of the reaction pathway, including the role of solvent fluctuations in overcoming the activation barrier. aps.org These computationally intensive methods are ideal for studying complex photochemical processes or reactions where electronic polarization and charge transfer are critical. nih.govarxiv.org

Applications in Advanced Organic Synthesis and Methodological Development

2-Chloro-3-dimethoxymethylpyrazine as a Privileged Synthetic Building Block

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The distinct and orthogonally reactive functional groups of this compound make it a privileged scaffold for creating diverse chemical entities.

The pyrazine (B50134) ring is a core component of many biologically active natural products and pharmaceuticals. nih.gov The functional handles on this compound allow for its elaboration into a wide array of more complex heterocyclic systems.

The chloro group at the C2 position is a key site for functionalization. As an electron-deficient heteroaromatic halide, it is susceptible to nucleophilic aromatic substitution and, more significantly, serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. tandfonline.com This allows for the introduction of a vast range of substituents, including alkyl, aryl, and other heterocyclic moieties. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, linking the pyrazine core to other molecular fragments. nih.gov

Simultaneously, the dimethoxymethyl group at the C3 position is a stable acetal (B89532) that acts as a protected form of an aldehyde. This protecting group can be selectively removed under mild acidic conditions to reveal the formyl group. The regenerated aldehyde is a versatile functional group that can participate in numerous transformations, such as:

Condensation reactions: Reaction with amines or active methylene (B1212753) compounds can lead to the formation of fused heterocyclic systems, such as pteridines or other polycyclic aromatic structures.

Reductive amination: To introduce substituted aminomethyl groups.

Wittig-type reactions: To form carbon-carbon double bonds.

Oxidation or reduction: To yield the corresponding carboxylic acid or alcohol, respectively.

This dual reactivity enables the stepwise or one-pot construction of highly substituted pyrazines and fused pyrazine derivatives, which are valuable in medicinal chemistry and materials science. researchgate.net

This compound is an ideal substrate for such strategies. Its two distinct reactive sites allow for separate, parallel elaboration before a final coupling step. For example, a synthetic chemist could:

Perform a Suzuki or Buchwald-Hartwig coupling reaction at the C2-chloro position to attach a complex aryl or heteroaryl fragment.

In a separate series of reactions, prepare a complex nucleophile.

Deprotect the dimethoxymethyl group on the pyrazine fragment to unmask the aldehyde.